N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted with a 4-methoxyphenyl group at position 5 and an N-butyl-acetamide chain at position 3. The 4-methoxyphenyl moiety enhances lipophilicity and may influence receptor binding, while the N-butyl group modulates solubility and metabolic stability.
Properties
IUPAC Name |
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-9-17-16(19)11-13-10-15(21-18-13)12-5-7-14(20-2)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELABFCLMNHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized using a suitable base, such as sodium hydride, to form the oxazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.34 g/mol
- CAS Number : 953205-13-5
The compound features a butyl group linked to an acetamide, with a 1,2-oxazole ring substituted by a 4-methoxyphenyl group. This configuration may enhance its biological properties due to increased lipophilicity.
Chemistry
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide serves as a building block for synthesizing more complex molecules and acts as a reagent in various organic reactions. Its reactivity allows for:
- Oxidation : Can be oxidized to form additional oxazole derivatives.
- Reduction : Capable of yielding amine derivatives using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The methoxy group can be replaced by other nucleophiles such as halides or amines.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest activity against various microbial strains.
- Anti-inflammatory Effects : Similar oxazole derivatives have shown the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.
- Anticancer Activity : Investigations reveal cytotoxic effects against human cancer cell lines, indicating potential as an anticancer agent.
Medicine
The therapeutic potential of this compound is being explored for:
- Drug Development : Targeting specific biological pathways for conditions such as inflammation and cancer.
Case Studies
-
Study on Anti-inflammatory Effects :
- Published in the Journal of Medicinal Chemistry, this study found that oxazole derivatives significantly reduced pro-inflammatory cytokines in vitro.
-
Cytotoxic Activity Evaluation :
- Research focused on various oxazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines.
Mechanism of Action
The mechanism of action of N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
This analog (CAS: 952988-55-5) shares the 5-(4-methoxyphenyl)-1,2-oxazol-3-yl core but substitutes the N-butyl group with a 2,3,4-trifluorophenyl moiety. The fluorinated aryl group increases electronegativity and may enhance metabolic resistance compared to the aliphatic N-butyl chain.
N-Substituted Acetamides with Aromatic Groups
Compounds like N-(2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]sulfanyl}acetamide (, compound 7a) replace the N-butyl group with aromatic substituents. Such modifications can alter binding affinity to targets like FPR1/FPR2 receptors (e.g., pyridazinone analogs in ) or kinases.
Comparison with Heterocyclic Analogs
1,3,4-Thiadiazole Derivatives
Compounds such as N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide () exhibit anticonvulsant activity (100% protection in MES models). Replacing the oxazole with a thiadiazole introduces an additional sulfur atom, which may enhance π-π stacking interactions or redox activity. However, the oxazole core in the target compound offers greater metabolic stability due to reduced susceptibility to oxidation .
1,3,4-Oxadiazole Derivatives
The oxadiazole analog N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide () demonstrated potent cytotoxicity (IC50 = 4.6 μM against PANC-1 cells). The oxadiazole ring’s electron-deficient nature may improve DNA intercalation or kinase inhibition compared to the oxazole-based target compound. However, oxazoles are generally less polar, which could enhance membrane permeability .
Pyridazinone and Triazole Derivatives
Pyridazinone-based FPR2 agonists () and triazole-thioacetamides () highlight the role of heterocycle geometry in receptor selectivity. For example, pyridazinones activate calcium mobilization in neutrophils, while triazoles often target kinases. The 1,2-oxazole core in the target compound may occupy a middle ground in terms of rigidity and hydrogen-bonding capacity .
Pharmacological Data Comparison
Structure-Activity Relationship (SAR) Analysis
- 4-Methoxyphenyl Group : Enhances lipophilicity and π-stacking interactions, critical for receptor binding (e.g., FPR2 in ) .
- N-Substituents : Aliphatic chains (e.g., N-butyl) improve solubility and reduce toxicity compared to aromatic groups (e.g., trifluorophenyl in ) .
- Heterocycle Core : Oxazole offers metabolic stability, while oxadiazole/thiadiazole cores may enhance target engagement through electronegativity .
Biological Activity
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H19N2O2
- Molecular Weight : 273.33 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
Structure
The compound features a butyl group attached to an acetamide moiety, with a 1,2-oxazole ring substituted by a 4-methoxyphenyl group. This unique structure may contribute to its biological properties.
Research indicates that compounds with oxazole rings often exhibit significant biological activities, including anti-inflammatory and analgesic effects. The presence of the methoxyphenyl group may enhance these activities through increased lipophilicity and receptor interaction.
Pharmacological Profile
- Anti-inflammatory Activity : Studies have shown that oxazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Some compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of oxazole derivatives. The results indicated that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, demonstrating their potential as anti-inflammatory agents .
Study 2: Cytotoxic Activity
In another study focusing on cytotoxicity, researchers evaluated various oxazole derivatives against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
